![molecular formula C13H14N2O3 B1382740 Benzyl 3a,4-dihydro-3H-pyrrolo[3,4-c]isoxazole-5(6H)-carboxylate CAS No. 1463484-39-0](/img/structure/B1382740.png)
Benzyl 3a,4-dihydro-3H-pyrrolo[3,4-c]isoxazole-5(6H)-carboxylate
Übersicht
Beschreibung
Benzyl 3a,4-dihydro-3H-pyrrolo[3,4-c]isoxazole-5(6H)-carboxylate is a synthetic compound that is used in a variety of scientific research applications. It is a heterocyclic compound, meaning that it contains both carbon and nitrogen atoms in its structure. It is an aromatic compound, meaning that its structure contains a benzene ring. Benzyl 3a,4-dihydro-3H-pyrrolo[3,4-c]isoxazole-5(6H)-carboxylate is a versatile compound that can be used in a variety of scientific experiments and research applications.
Wissenschaftliche Forschungsanwendungen
Alzheimer's Disease Management
Benzyl 3a,4-dihydro-3H-pyrrolo[3,4-c]isoxazole-5(6H)-carboxylate derivatives have been studied for their potential as acetylcholinesterase (AChE) inhibitors in the management of Alzheimer's disease. These derivatives showed potent inhibitory activity, with some compounds demonstrating higher activity than the standard AChE inhibitor, donepezil. This indicates their potential use in Alzheimer's therapy (Anand & Singh, 2012).
Synthesis of Novel Derivatives
The chemical has been employed in the synthesis of novel derivatives such as pyrrolo[3,4-c]pyrazole-4,6-dione derivatives, achieved through 1,3-dipolar cycloaddition reactions. These derivatives have been synthesized in excellent yields as the only isomer, indicating the efficiency of the process (Kaur, Singh, & Singh, 2013).
Antiinflammatory and Analgesic Activity
Compounds derived from this chemical have been studied for their antiinflammatory and analgesic activities. Quantitative structure-activity relationship (QSAR) studies have demonstrated correlations between the potencies of these compounds and the properties of their substituents (Muchowski et al., 1985).
Synthesis of Fluorescent Derivatives
High yield synthesis of fluorescent benzo, thieno, and furo [c]-fused methyl derivatives has been performed using this compound. This involves a transformation followed by intramolecular azo coupling, leading to unprecedented heterocyclic skeletons (Galenko et al., 2016).
Neuroprotective Effects
A study explored the neuroprotective effects of certain derivatives, particularly in their role as inhibitors of excitatory amino acid transporters (EAATs). These compounds have shown potential for neuroprotective action, particularly under ischemic conditions (Colleoni et al., 2008).
Eigenschaften
IUPAC Name |
benzyl 3,3a,4,6-tetrahydropyrrolo[3,4-c][1,2]oxazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c16-13(17-8-10-4-2-1-3-5-10)15-6-11-9-18-14-12(11)7-15/h1-5,11H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDIIBLIJJMGOKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CON=C2CN1C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 3a,4-dihydro-3H-pyrrolo[3,4-c]isoxazole-5(6H)-carboxylate | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(9-Bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetic acid](/img/structure/B1382658.png)

![9-bromo-8-fluoro-1H,2H,4H,4aH,5H,6H-morpholino[4,3-a]quinoxalin-5-one](/img/structure/B1382660.png)
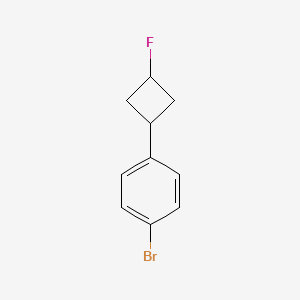

![tert-Butyl 1-(aminomethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B1382664.png)
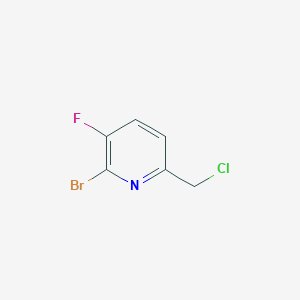
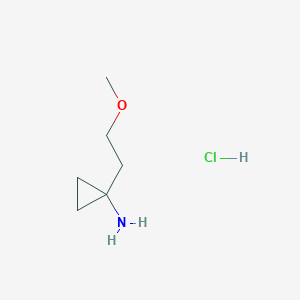
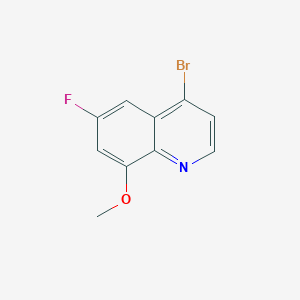
![7-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine](/img/structure/B1382670.png)
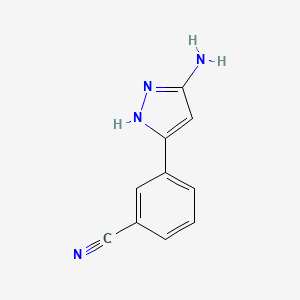
![4-Amino-hexahydro-cyclopenta[c]pyrrole-2-carboxylic acid tert-butyl ester hydrochloride](/img/structure/B1382676.png)
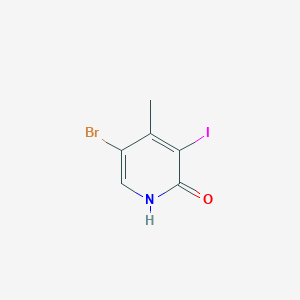
![4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1382678.png)